molecular formula C10H5BrO5 B13055330 6-Bromo-7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid CAS No. 116096-92-5

6-Bromo-7-hydroxy-2-oxo-2h-chromene-3-carboxylic acid

Cat. No.: B13055330
CAS No.: 116096-92-5
M. Wt: 285.05 g/mol
InChI Key: LZARJDZEFFIBBM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid using bromine in acetic acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

116096-92-5

Molecular Formula

C10H5BrO5

Molecular Weight

285.05 g/mol

IUPAC Name

6-bromo-7-hydroxy-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5BrO5/c11-6-2-4-1-5(9(13)14)10(15)16-8(4)3-7(6)12/h1-3,12H,(H,13,14)

InChI Key

LZARJDZEFFIBBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=CC(=C1Br)O)C(=O)O

Origin of Product

United States

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